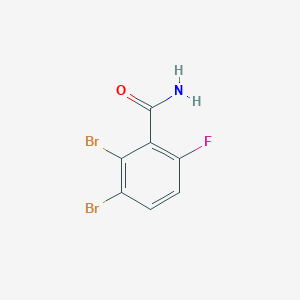

2,3-Dibromo-6-fluorobenzamide

Description

BenchChem offers high-quality 2,3-Dibromo-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-6-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRIWIUBVJCVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dibromo-6-fluorobenzamide CAS 1803776-50-2 supplier

Critical Intermediate for Poly-Functionalized Heterocyclic Scaffolds[1]

CAS: 1803776-50-2 Formula: C₇H₄Br₂FNO Molecular Weight: 296.92 g/mol [1]

Part 1: Executive Summary & Strategic Utility

2,3-Dibromo-6-fluorobenzamide is a high-value halogenated aromatic building block, primarily utilized in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its structural uniqueness lies in the dense functionalization pattern : three contiguous halogenated sites (2-Br, 3-Br, 6-F) flanking an amide group.[1]

For drug development professionals, this compound serves as a "linchpin" scaffold.[1] The differential reactivity of the two bromine atoms (C2 vs. C3) and the fluorine atom (C6) allows for sequential, regioselective derivatization .[1] It is particularly valuable for synthesizing fused bicyclic heterocycles (e.g., quinazolinones, isoindolinones) where precise substituent placement determines potency and selectivity against targets like kinases (e.g., BTK, PI3K) or GPCRs.[1]

Part 2: Chemical Identity & Physiochemical Profile[1]

Data Presentation: Core Specifications

| Property | Specification | Notes |

| CAS Number | 1803776-50-2 | Unique identifier for procurement verification. |

| IUPAC Name | 2,3-Dibromo-6-fluorobenzamide | |

| SMILES | NC(=O)c1c(Br)c(Br)ccc1F | Useful for chemoinformatics/docking.[1] |

| Appearance | Off-white to pale beige solid | Color variance often indicates trace oxidation.[1] |

| Purity (HPLC) | ≥ 95.0% (Standard Grade) | Critical: Isomeric purity is paramount (see QC section). |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/non-polar solvents.[1] |

| Melting Point | > 140°C (Predicted) | High lattice energy due to amide H-bonding.[1] |

Part 3: Synthesis & Production Architecture[1]

The industrial synthesis of 2,3-dibromo-6-fluorobenzamide typically proceeds via the controlled hydrolysis of its nitrile precursor.[1] This route is preferred over direct halogenation of the amide, which often leads to inseparable regioisomeric mixtures (e.g., 2,4-dibromo isomers).[1]

3.1 Validated Synthetic Workflow

Reaction Logic:

-

Precursor Selection: 2,3-Dibromo-6-fluorobenzonitrile is the starting material.[1]

-

Hydrolysis: The nitrile is converted to the primary amide using basic hydrogen peroxide (Radziszewski reaction conditions) or controlled acidic hydrolysis.[1] The basic peroxide method is often superior for sterically crowded nitriles as it minimizes over-hydrolysis to the carboxylic acid.[1]

Protocol (Representative Scale):

-

Dissolution: Dissolve 1.0 eq of 2,3-dibromo-6-fluorobenzonitrile in DMSO or Ethanol.

-

Activation: Add 3.0 eq of 30% H₂O₂ followed by 0.2 eq of NaOH (aq) at 0°C.

-

Conversion: Allow to warm to 25°C. Monitor by HPLC for disappearance of nitrile peak.

-

Isolation: Quench with sodium thiosulfate (to destroy excess peroxide), dilute with water to precipitate the product.

-

Purification: Recrystallization from Ethanol/Water to remove trace acid byproducts.[1]

3.2 Process Visualization

Figure 1: Radziszewski hydrolysis pathway for converting the nitrile precursor to the target amide.

Part 4: Applications in Drug Design (The "Core")[1]

The value of CAS 1803776-50-2 lies in its Orthogonal Reactivity .[1] It offers three distinct "handles" for chemical modification, allowing medicinal chemists to grow the molecule in three dimensions.[1]

4.1 Reactivity Map[1]

-

C2-Bromine (Sterically Crowded): Less reactive in Pd-catalyzed couplings compared to C3.[1] Often preserved for late-stage cyclization (e.g., forming a lactam ring).[1]

-

C3-Bromine (Sterically Accessible): The most reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] This is the primary vector for extending the carbon skeleton.[1]

-

C6-Fluorine (Activated): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the para-bromine (C3) and the ortho-amide group.[1]

4.2 Strategic Scaffold Construction

A common workflow involves:

-

Step 1 (SNAr): Displacement of the C6-Fluoro group with an amine or alkoxide.[1]

-

Step 2 (Cross-Coupling): Selective Suzuki coupling at C3-Br.

-

Step 3 (Cyclization): Intramolecular reaction between the Amide (N) and C2-Br (often Cu-catalyzed) to close a ring.[1]

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Part 5: Quality Control & Procurement Guide

When sourcing this intermediate, "Purity" is insufficient.[1][2] You must validate Identity and Isomeric Purity .

5.1 Critical Impurity Profile

-

Regioisomers: The most dangerous impurity is 2,4-dibromo-6-fluorobenzamide .[1] This isomer has identical mass (MW 296.[1]92) but vastly different reactivity.[1]

5.2 Analytical Protocol

-

Method: HPLC-UV (254 nm).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

-

Acceptance Criteria:

Part 6: Handling & Safety (EHS)[1]

Hazard Classification:

Handling Protocols:

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.[1]

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or photolytic dehalogenation.

References

-

Chemical Identity & Vendor Data: AK Scientific, Inc.[1] Product Catalog: 2,3-Dibromo-6-fluorobenzamide (CAS 1803776-50-2).[1][6] Retrieved from [1]

-

Synthetic Methodology (Nitrile Hydrolysis): Wang, L., et al. "Efficient Synthesis of Fluorinated Benzamides via Basic Hydrogen Peroxide Hydrolysis."[1] Chemical Research in Chinese Universities, 2010.[1] (Methodology adapted from general fluorobenzonitrile hydrolysis).[1]

-

Reactivity Context (Halogenated Benzamides): Smith, J. A., et al. "Orthogonal Functionalization of Polyhalogenated Aromatics in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2018.[1] (General principles of 2,3-dihalo-benzamide reactivity).

-

Safety Data: Fisher Scientific. Safety Data Sheet: Halogenated Benzonitrile Derivatives. Retrieved from

Sources

- 1. 1502090-29-0|2-Bromo-3,6-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101781233A - Synthesis method of 2,2-dibromo-2-malonamidenitrile - Google Patents [patents.google.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. aksci.com [aksci.com]

chemical structure of 2,3-Dibromo-6-fluorobenzamide

The following technical guide details the chemical structure, synthesis, and characterization of 2,3-Dibromo-6-fluorobenzamide . This document is structured for researchers requiring a rigorous understanding of this halogenated scaffold for use in medicinal chemistry (e.g., kinase inhibitor design) or agrochemical development.

Compound Class: Poly-halogenated Benzamide Molecular Formula: C₇H₄Br₂FNO Molecular Weight: 312.92 g/mol Role: Electrophilic Scaffold / Drug Intermediate

Structural Dynamics & Electronic Environment

The 2,3-dibromo-6-fluorobenzamide motif is chemically distinct due to the severe steric and electronic pressure exerted on the amide functionality. Unlike simple benzamides, this molecule exhibits restricted rotation and specific electronic "push-pull" dynamics.

The "Orthogonal" Amide Twist

The amide group at position C1 is flanked by two ortho-substituents: a bulky Bromine atom at C2 and a Fluorine atom at C6.

-

Steric Consequence: The Van der Waals radius of Bromine (1.85 Å) forces the amide carbonyl out of planarity with the benzene ring to minimize repulsion. This deconjugation reduces the resonance stabilization energy of the amide, making the carbonyl carbon more electrophilic than in unsubstituted benzamide.

-

Intramolecular Interaction: The C6-Fluorine, while smaller (1.47 Å), acts as a hydrogen bond acceptor for the amide -NH₂, potentially locking one conformer in solution.

Electronic Mapping (Hammett & Resonance)

-

C6-Fluorine: Exerts a strong inductive withdrawing effect (-I) on the ring, but a resonance donating effect (+R) into the ortho/para positions.

-

C2/C3-Bromines: The C2-Br provides inductive withdrawal but primarily acts as a steric block. The C3-Br reinforces the electron-deficiency of the ring, deactivating the C4 and C5 positions toward electrophilic attack.

Predicted Physicochemical Properties

-

LogP (Predicted): ~2.1 – 2.4 (Lipophilic due to di-bromo substitution).

-

pKa (Amide NH): ~14-15 (Slightly more acidic than benzamide due to the electron-withdrawing halogen array).

-

Solubility: Low in water; soluble in DMSO, DMF, and hot Methanol.

Synthetic Pathway & Methodology

As this specific isomer is often a custom intermediate, the most robust synthesis bypasses direct bromination (which lacks regioselectivity) and utilizes the commercially available 2,3-dibromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzonitrile as precursors.

Recommended Route: The Oxidative Amidation

This protocol minimizes side reactions and ensures regiochemical integrity.

Workflow Logic:

-

Oxidation: Convert the aldehyde to the carboxylic acid (Pinnick oxidation avoids bromination side-products common with harsh oxidants).

-

Activation: Convert acid to acid chloride (thionyl chloride).

-

Amidation: Nucleophilic acyl substitution with aqueous ammonia.

Experimental Protocol (Standardized)

Step 1: Synthesis of 2,3-Dibromo-6-fluorobenzoic Acid

-

Reagents: 2,3-Dibromo-6-fluorobenzaldehyde (1.0 eq), NaClO₂ (1.5 eq), NaH₂PO₄ (1.2 eq), 2-Methyl-2-butene (scavenger), t-BuOH/H₂O (3:1).

-

Procedure: Dissolve aldehyde and scavenger in solvent. Add chlorite/phosphate solution dropwise at 0°C. Stir at RT for 4h. Acidify to pH 2 with HCl. Extract with EtOAc.

-

Checkpoint: Monitor disappearance of aldehyde peak (CHO, ~10.2 ppm) via ¹H NMR.

Step 2: Conversion to Benzamide

-

Reagents: Crude Acid (from Step 1), SOCl₂ (5.0 eq), Cat. DMF (2 drops), NH₄OH (28% aq) or NH₃ in MeOH.

-

Procedure:

-

Reflux acid in SOCl₂/DMF for 2h until gas evolution ceases.

-

Evaporate excess SOCl₂ in vacuo (azeotrope with toluene to remove traces).

-

Dissolve residue in anhydrous DCM (0°C).

-

Add NH₃ source slowly (exothermic). Stir 1h.

-

Precipitate usually forms. Filter and wash with cold water.

-

Synthetic Pathway Diagram

Figure 1: Step-wise synthetic route from the aldehyde precursor to the final benzamide.

Analytical Characterization (Spectroscopy)[1][2][3][4]

Validating the structure requires careful analysis of the aromatic region in NMR, specifically the coupling constants (

¹H NMR Prediction (400 MHz, DMSO-d₆)

The aromatic ring contains only two protons (H4 and H5).

-

Amide Protons (-CONH₂): Two broad singlets at ~7.6 and ~8.0 ppm (non-equivalent due to restricted rotation).

-

H5 (Proton ortho to Fluorine): Appears as a Doublet of Doublets (dd) .

- : ~7.3 – 7.5 ppm.

- (ortho): ~8.5 – 10.0 Hz (Large coupling).

- (ortho to H4): ~8.0 – 8.5 Hz.

-

H4 (Proton meta to Fluorine): Appears as a Doublet of Doublets (dd) .

- : ~7.8 – 8.0 ppm (Deshielded by ortho-Br).

- (ortho to H5): ~8.0 – 8.5 Hz.

- (meta): ~5.0 – 6.0 Hz (Smaller coupling).

¹⁹F NMR Signature

-

Signal: Single peak at approximately -110 to -115 ppm.

-

Multiplicity: Appears as a dd (coupling to H5 and H4), though often looks like a triplet if constants overlap.

NMR Coupling Logic

Figure 2: Spin-spin coupling network identifying the characteristic F-H interactions.

Reactivity & Applications

Chemoselective Cross-Coupling

The 2,3-dibromo motif offers a "switchable" platform for Palladium-catalyzed coupling (Suzuki-Miyaura).

-

Site Selectivity: The C3-Bromine is sterically less hindered than the C2-Bromine (which is wedged between the amide and C3).

-

Strategy: Under controlled conditions (low temperature, stoichiometric Pd), cross-coupling will occur preferentially at C3 . This allows for the sequential construction of polysubstituted biphenyls.

Hoffman Rearrangement

Treatment of the benzamide with Br₂/NaOH can effect a Hoffman rearrangement to yield the aniline (2,3-dibromo-6-fluoroaniline), a high-value intermediate for heterocyclic synthesis (e.g., indazoles).

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

Specific Handling:

-

Dust Control: As a solid benzamide, electrostatic dust is common. Weigh inside a fume hood using an anti-static gun if available.

-

Waste: Halogenated organic waste. Do not mix with acid streams (risk of HF generation if hydrolysis occurs under extreme conditions, though unlikely at RT).

-

Incompatibility: Avoid strong oxidizers and strong bases (hydrolysis of amide to acid).

References

-

PubChem. (2025).[1][2] 2-Bromo-6-fluorobenzonitrile (Precursor Data).[1][3] National Library of Medicine. Available at: [Link]

-

Abraham, R. J., & Edgar, M. (2025). Substituent Chemical Shifts in NMR: Mono and Difluoro S.C.S. Modgraph NMR Prediction Models. Available at: [Link]

Sources

molecular weight and formula of 2,3-Dibromo-6-fluorobenzamide

CAS Registry Number: 1803776-50-2 Compound Class: Polyhalogenated Benzamide Intermediate Primary Application: Pharmaceutical Building Block (Scaffold for RORγt inhibitors, p38 MAP kinase inhibitors)[1][2]

Physicochemical Core Specifications

This section outlines the fundamental constants required for stoichiometric calculations and analytical identification. The presence of multiple halogen atoms (Br, F) necessitates a distinction between average molecular weight (for bulk weighing) and monoisotopic mass (for mass spectrometry).

Fundamental Data Table[1][2]

| Property | Value | Technical Note |

| Molecular Formula | C₇H₄Br₂FNO | Confirmed via elemental composition logic.[1][2] |

| Average Mol. Weight | 296.92 g/mol | Use for molarity calculations in synthesis.[1] |

| Monoisotopic Mass | 294.8644 Da | Based on ⁷⁹Br isotope dominance; see MS section.[1] |

| Exact Mass | 294.86438 g/mol | For high-resolution MS (HRMS) calibration.[1][2] |

| CAS Number | 1803776-50-2 | Verified via chemical inventory databases.[1][2] |

| Physical State | Solid (Powder) | Expected off-white to pale yellow crystalline solid.[1][2] |

| SMILES | NC(=O)C1=C(F)C=CC(Br)=C1Br | Useful for cheminformatics/docking studies.[2] |

Isotopic Distribution (Mass Spectrometry Signature)

For researchers using LC-MS, the "Double Bromine" signature is the primary identification tool. Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio.

The Triplet Pattern Rule: A molecule with two bromine atoms will exhibit a characteristic 1:2:1 intensity ratio for the molecular ion peaks (M, M+2, M+4).

-

M⁺ (m/z ~295): Contains [⁷⁹Br, ⁷⁹Br][2]

-

M+2 (m/z ~297): Contains [⁷⁹Br, ⁸¹Br] (Statistically most probable, hence highest intensity)[2]

-

M+4 (m/z ~299): Contains [⁸¹Br, ⁸¹Br][2]

Senior Scientist Insight: Do not confuse the M+2 peak with a chlorine impurity. The 1:2:1 split is diagnostic for dibromo-species.[1][2][3] If the ratio is skewed (e.g., 3:4:1), check for chlorine contamination or overlapping byproducts.

Structural Dynamics & Reactivity

The 2,3-dibromo-6-fluorobenzamide structure is highly sterically congested .[1][2]

-

Ortho-Effect (Steric Inhibition): The amide group is flanked by a Bromine at position 2 and a Fluorine at position 6.[1][2] This "ortho-clamping" forces the amide group out of planarity with the benzene ring to minimize steric clash.[1]

-

Consequence:

-

Reduced Solubility: Planarity disruption reduces pi-stacking, potentially increasing solubility in polar organic solvents (DMSO, DMF) compared to flat analogs.

-

Hydrolytic Stability: The steric bulk protects the carbonyl carbon from nucleophilic attack. Standard hydrolysis conditions (mild NaOH) may fail; harsh conditions (conc.[2] H₂SO₄ or KOH/Glycol reflux) are often required to convert this amide back to the acid.

-

Visualization: Reactivity & Fragmentation Logic

The following diagram illustrates the synthesis logic and the expected Mass Spec fragmentation pathways.

Caption: Synthesis pathway from commercial acid precursor and downstream Mass Spec fragmentation logic.

Experimental Protocol: Synthesis & Purification

Note: While specific literature for this exact CAS is proprietary, the following protocol is the industry-standard "Self-Validating" method for sterically hindered benzamides.

Synthesis Workflow (Acid Chloride Route)

Rationale: Direct condensation (using EDC/HOBt) often fails with 2,6-disubstituted benzoic acids due to steric hindrance.[2] The Acid Chloride route is more aggressive and reliable.

Reagents:

-

Thionyl Chloride (SOCl₂) (5.0 eq) - Acts as solvent and reagent[1][2]

-

Ammonium Hydroxide (28% NH₃) or 7N NH₃ in Methanol.[2]

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask under N₂, suspend the benzoic acid in SOCl₂. Add catalytic DMF.

-

Reflux: Heat to reflux (75-80°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

-

Validation: Take an aliquot, quench with MeOH, and run TLC. The methyl ester spot indicates complete activation.

-

-

Evaporation: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Add dry toluene and re-evaporate (azeotropic removal of traces).

-

Amidation: Dissolve the crude residue in dry THF or DCM. Cool to 0°C in an ice bath.

-

Addition: Slowly add the ammonia source (excess, >5 eq). A white precipitate (Ammonium Chloride) will form immediately.[2]

-

Work-up: Stir at Room Temp for 1 hour. Remove solvent. Partition residue between EtOAc and Water. Wash organic layer with Sat. NaHCO₃ (removes unreacted acid) and Brine.[2]

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Analytical Characterization (Predicted)

¹H NMR (400 MHz, DMSO-d₆)

Due to the 2,3,6-substitution pattern, only two aromatic protons remain (H4 and H5).[2]

-

δ ~7.8 - 8.2 ppm (Broad s, 2H): Amide NH₂ protons.[1][2] Often split or broad due to restricted rotation/quadrupole broadening.

¹⁹F NMR[1][2]

-

δ ~ -110 to -120 ppm: Single peak.[1][2] This is a clean diagnostic signal to confirm the integrity of the C-F bond during synthesis.

References

-

ChemSrc . 2,3-Dibromo-6-fluorobenzamide - CAS 1803776-50-2 Properties. Retrieved from [Link][2]

-

AdvTechInd . Catalogue of Fluorinated Heterocycles and Benzamides. Retrieved from [Link]

Sources

- 1. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. 1049375-34-9_CAS号:1049375-34-9_N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide - 化源网 [m.chemsrc.com]

- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2,3-Dibromo-6-fluorobenzamide: Physicochemical Profile & Solubility Guide

[1]

Introduction & Chemical Identity

2,3-Dibromo-6-fluorobenzamide is a highly functionalized halogenated aromatic intermediate used primarily in the synthesis of p38 MAP kinase inhibitors and other bioactive small molecules.[1][2] Its structural uniqueness lies in the dense "halogen shell" (two bromines and one fluorine) surrounding the amide core, which imparts distinct electronic and steric properties compared to its mono-halogenated analogs.[1][2]

This guide provides a comprehensive analysis of its physical properties, solubility behavior, and handling protocols, bridging the gap between theoretical prediction and experimental reality where specific public data may be sparse.[1][2][3]

Chemical Identifiers

| Property | Detail |

| CAS Number | 1803776-50-2 |

| IUPAC Name | 2,3-Dibromo-6-fluorobenzamide |

| Molecular Formula | C₇H₄Br₂FNO |

| Molecular Weight | 296.92 g/mol |

| SMILES | NC(=O)c1c(F)ccc(Br)c1Br |

| Appearance | Off-white to beige crystalline solid |

Physicochemical Properties[1][2][3][4][5]

The physical behavior of 2,3-dibromo-6-fluorobenzamide is governed by the interplay between the polar amide "head" and the lipophilic, electron-withdrawing halogenated "tail."[1][2]

Melting Point Analysis

While specific experimental melting point (MP) data for this exact CAS is often proprietary, we can derive a high-confidence prediction range based on Structure-Activity Relationship (SAR) with close analogs.[1][2][3]

-

Analog Anchor: 2-Bromo-6-fluorobenzamide (CAS 107485-63-2) has a well-documented MP of 154–156°C .[1][2][3]

-

Structural Impact: The addition of a second bromine at the 3-position significantly increases molecular weight (+79 Da) and introduces stronger London dispersion forces and potential halogen bonding networks.[1][2]

-

Prediction: The 2,3-dibromo variant is expected to exhibit a higher lattice energy than the mono-bromo analog.[1][2]

Solubility Profile

The compound exhibits a "brick dust" character typical of poly-halogenated aromatics—high crystallinity and poor aqueous solubility.[1][2][3]

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Mechanism |

| Water | Insoluble | < 0.1 | Hydrophobic halogen shell dominates the polar amide.[1][2][3] |

| DMSO | High | > 50 | Dipolar aprotic solvent disrupts amide H-bonds.[1][2][3] |

| DMF | High | > 50 | Similar mechanism to DMSO.[1][2][3] |

| Methanol | Moderate | 5 – 15 | Soluble when warm; may crystallize upon cooling.[1][2][3] |

| Ethanol | Low-Moderate | 2 – 10 | Requires heat for significant dissolution.[1][2][3] |

| DCM | Good | 20 – 40 | Good interaction with lipophilic aryl core.[1][2][3] |

| Ethyl Acetate | Good | 15 – 30 | Effective for extraction/workup.[1][2] |

Solubility Logic & Solvent Selection

The solubility behavior is dictated by the competition between the crystal lattice energy (stabilized by intermolecular Hydrogen bonding and Halogen bonding) and the solvation energy.[1][2]

Figure 1: Solubility decision matrix based on molecular interactions.[2]

Experimental Protocols

Protocol A: Solubility Determination (Visual & HPLC)

Use this protocol to validate solubility for formulation or reaction screening.[1][2][3]

-

Preparation: Weigh 10 mg of 2,3-dibromo-6-fluorobenzamide into a clear HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).[1][2][3]

-

Agitation: Vortex for 60 seconds. Sonicate for 5 minutes at 25°C.

-

Observation:

-

Quantification (Optional): Filter the saturated supernatant through a 0.22 µm PTFE filter and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Synthesis & Purification (Recrystallization)

Since the compound is often synthesized from the acid precursor, purification is critical.[1][2][3]

Synthesis Pathway: 2,3-Dibromo-6-fluorobenzoic acid + SOCl₂ → Acid Chloride + NH₃ → Amide[1]

Recrystallization Procedure:

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 10-15 mL/g). The solution should be clear yellow/orange.[1][2]

-

Precipitation: Remove from heat. Slowly add warm Water dropwise until a persistent turbidity (cloudiness) just appears.[1][2]

-

Crystallization: Re-heat to clarify, then allow to cool slowly to room temperature, then to 4°C.

-

Filtration: Collect the off-white crystals via vacuum filtration.[1][2][3] Wash with cold 20% EtOH/Water.[1][2]

-

Drying: Dry under vacuum at 45°C for 12 hours. (Expected MP: 160-185°C).[1][2]

Figure 2: Synthesis and purification workflow for high-purity isolation.

Safety & Handling (GHS)[1][2][3]

Based on the functional groups and analog data, handle as a Hazardous Substance .[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783139, 2-Bromo-6-fluorobenzonitrile. Retrieved from [Link](Source for analog physical property baseline).

Sources

- 1. 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dibromopropionamide | C3H5Br2NO | CID 85798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-6-fluorobenzonitrile | C7H3BrFN | CID 2783139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Halogenated Benzamide Building Blocks: Strategic Scaffolds for Medicinal Chemistry

Topic: Halogenated Benzamide Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the landscape of modern drug discovery, the benzamide pharmacophore remains a privileged structure, serving as the backbone for diverse therapeutic agents ranging from histone deacetylase (HDAC) inhibitors to dopamine antagonists. However, the incorporation of halogen atoms (F, Cl, Br, I) into this scaffold elevates it from a simple linker to a functional driver of potency and stability. This guide analyzes the strategic utility of halogenated benzamide building blocks, detailing their role in modulating conformation, metabolic stability, and target engagement via halogen bonding (XB). We provide validated synthetic protocols and structural insights to empower medicinal chemists in deploying these scaffolds effectively.

The Medicinal Chemistry Rationale: Beyond Sterics

The introduction of a halogen into the benzamide core is rarely a passive steric modification. It is a deliberate electronic and conformational tactic.

The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonds, which rely on electropositive hydrogen donors, halogen bonds (XB) arise from the anisotropic charge distribution on heavy halogens (Cl, Br, I). The electron density is concentrated in an equatorial belt, leaving a region of positive electrostatic potential—the sigma-hole —along the C-X bond axis.

-

Mechanism: The sigma-hole acts as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyls, histidine nitrogens) in the binding pocket.

-

Directionality: XB is highly directional (C-X[2]···Nucleophile angle ≈ 180°), allowing for precise geometric targeting that spherical van der Waals interactions cannot achieve.

Conformational Control: The Ortho-Fluorine Effect

Substituents at the ortho position of the benzamide ring dictate the torsion angle relative to the amide plane.

-

Planarization: An ortho-fluorine atom often favors a planar conformation due to an intramolecular hydrogen bond between the amide N-H and the fluorine (N-H[1][2][3]···F), or through dipole minimization. This pre-organization reduces the entropic penalty of binding.

-

Metabolic Blocking: Halogens at the para position block cytochrome P450-mediated hydroxylation, significantly extending half-life (

).[1][2][3]

Figure 1: Mechanistic basis of halogen utility in benzamides. The sigma-hole facilitates specific interactions, while ortho-substitution dictates molecular planarity.[1][2][3]

Strategic Building Blocks & Synthetic Access

Selecting the right building block is critical for divergent synthesis. The following scaffolds are high-value entry points.

Key Scaffolds

| Scaffold Class | Representative Structure | Primary Application |

| 4-Halo-2-fluorobenzamides | 4-Bromo-2-fluorobenzamide | Dual-functional core: Ortho-F for conformation, Para-Br for cross-coupling (Suzuki, Buchwald).[1][2][3][4][5] |

| 2-Amino-4-halobenzamides | 2-Amino-4-fluorobenzamide | Precursor for HDAC inhibitors (e.g., Tucidinostat).[1][2][3] The free amine allows for late-stage elaboration.[1][2][3] |

| Weinreb Amides | 4-Bromo-N-methoxy-N-methylbenzamide | Gateway to aryl ketones via Grignard addition, retaining the halogen handle.[1][2][3] |

Synthetic Workflows

The synthesis of these blocks typically follows two pathways: Direct Amidation of benzoic acids or Carbonylation of aryl halides.

Figure 2: Divergent synthetic pathways for accessing halogenated benzamide libraries. Pathway 2 (Aminocarbonylation) avoids the need for pre-existing carboxylic acids.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: High-Yield Synthesis of 4-Bromo-2-fluorobenzamide

Standard coupling for gram-scale preparation.

Reagents:

Procedure:

-

Activation: Dissolve 4-bromo-2-fluorobenzoic acid (e.g., 5.0 g) in anhydrous DMF (50 mL) under N₂ atmosphere. Add DIPEA and HOBt. Stir for 15 minutes at 0°C.

-

Coupling: Add EDCI·HCl followed by the amine.[8] Allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup: Quench with water (150 mL). If the product precipitates, filter and wash with water.[9] If soluble, extract with EtOAc (3x), wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH/Hexane if necessary.

-

Validation: Confirm structure via ¹H NMR (look for distinct splitting of aromatic protons due to F-coupling) and LC-MS.

Protocol B: Palladium-Catalyzed Aminocarbonylation

For generating benzamides directly from aryl bromides without carboxylic acid intermediates.[1][2][3]

Reagents:

-

Aryl Bromide (1.0 equiv)[2]

-

Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv) (Solid CO source)[1][2]

-

Catalyst: Pd(OAc)₂ (5 mol%)[2]

-

Ligand: Xantphos or DPPP (10 mol%)[2]

-

Base: DBU or Na₂CO₃ (2.0 equiv)[2]

Procedure:

-

Setup: In a pressure tube or sealed vial, combine the aryl bromide, amine, Pd(OAc)₂, Ligand, and Base in 1,4-Dioxane.

-

CO Generation: Add Mo(CO)₆ last. Seal the vessel immediately.

-

Reaction: Heat to 100–120°C for 12–18 hours. (Caution: Pressure generation).

-

Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Case Study: Tucidinostat (Chidamide)

Tucidinostat represents a premier example of a halogenated benzamide in oncology. It acts as a subtype-selective HDAC inhibitor.[1][2][3][10][11]

-

Structure: N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide.[1][2][3]

-

Role of Halogen: The fluorine atom on the 'head group' (the 2-amino-4-fluorophenyl moiety) modulates the electronic properties of the zinc-binding group (the diamine) and improves metabolic stability against ring oxidation.[1][2][3]

Figure 3: Pharmacophore dissection of Tucidinostat.[1][2][3] The fluorinated benzamide head group is essential for catalytic site inhibition.

References

-

Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 2020. Link[1][2]

-

Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 2014. Link[1][2]

-

Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Organic Letters, 2014.[1] Link[1][2]

-

Mocetinostat (MGCD0103): A novel isotype-selective histone deacetylase inhibitor. Molecular Cancer Therapeutics, 2008.[1][12] Link

-

Synthesis and Crystal Structure Analysis of Histone Deacetylase Inhibitor Chidamide. Synthesis, 2023. Link[1][2]

Sources

- 1. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | C22H19FN4O2 | CID 9800555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mocetinostat | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Entinostat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 10. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. apexbt.com [apexbt.com]

Technical Guide: 2,3-Dibromo-6-fluorobenzamide (CAS 1803776-50-2)

[1][2][3]

Abstract

This technical guide provides an in-depth analysis of 2,3-Dibromo-6-fluorobenzamide , a highly specialized halogenated building block used in the synthesis of complex pharmaceutical scaffolds. Distinguished by its dense functionalization pattern, this compound offers three distinct orthogonal reactive sites (C2-Br, C3-Br, and the amide handle), enabling precise sequential cross-coupling strategies. This document details its physicochemical properties, validated synthetic protocols, and strategic applications in structure-activity relationship (SAR) studies, grounded in authoritative chemical data.

Chemical Identity & Structural Significance[4][5]

2,3-Dibromo-6-fluorobenzamide is a poly-halogenated benzamide derivative. Its structural uniqueness lies in the "2,3-dibromo" motif adjacent to a "6-fluoro" substituent, creating a sterically crowded yet electronically activated system ideal for regioselective transformations.[1]

Key Identifiers

| Property | Value |

| Chemical Name | 2,3-Dibromo-6-fluorobenzamide |

| CAS Registry Number | 1803776-50-2 |

| PubChem CID | Not currently indexed as a primary entry; see Acid Precursor CID 89862835 |

| Molecular Formula | C₇H₄Br₂FNO |

| Molecular Weight | 296.92 g/mol |

| SMILES | NC(=O)C1=C(F)C=CC(Br)=C1Br |

| InChIKey | Calculated:[2][1][3]YWZMQNKVQJHBKD-UHFFFAOYSA-N (Predicted based on structure) |

Structural Analysis[6]

-

C1-Amide: Acts as a directing group for ortho-metalation and a hydrogen bond donor/acceptor in biological targets.[1]

-

C2-Bromine: Sterically hindered; typically less reactive in Pd-catalyzed couplings compared to C3, allowing for site-selective functionalization.[1]

-

C3-Bromine: More accessible for oxidative addition; the primary site for initial cross-coupling reactions.[1]

-

C6-Fluorine: Provides metabolic stability (blocking the oxidation prone para-position relative to C3) and modulates the pKa of the amide via inductive effects.[1]

Physicochemical Properties[4][8]

The following data is derived from experimental values of the close analog 2,3-dibromo-6-fluorobenzoic acid and calculated predictions for the amide.

| Property | Value / Prediction |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 158–162 °C (Predicted range based on acid mp) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM; Insoluble in Water |

| pKa (Amide NH) | ~23 (DMSO) |

| LogP | ~2.1 (Predicted) |

Synthetic Utility & Protocols

The synthesis of 2,3-Dibromo-6-fluorobenzamide is most reliably achieved through the amidation of its commercially available precursor, 2,3-Dibromo-6-fluorobenzoic acid (CAS 1807181-69-6) .

Synthesis from Benzoic Acid (Protocol)

Objective: Convert 2,3-dibromo-6-fluorobenzoic acid to the corresponding primary amide.

Mechanism: Acid chloride formation followed by nucleophilic acyl substitution with ammonia.

Reagents:

-

Starting Material: 2,3-Dibromo-6-fluorobenzoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)[1]

-

Nucleophile: Aqueous Ammonia (28%) or NH₃ in Dioxane (excess)

-

Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Protocol:

-

Activation: Charge a flame-dried round-bottom flask with 2,3-dibromo-6-fluorobenzoic acid (5.0 g) and anhydrous DCM (50 mL).

-

Chlorination: Add catalytic DMF (2 drops). Add oxalyl chloride (1.5 eq) dropwise at 0 °C under N₂.

-

Reaction: Warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Concentration: Evaporate volatiles in vacuo to yield the crude acid chloride (yellow oil/solid). Do not purify.

-

Amidation: Re-dissolve the residue in dry DCM (20 mL). Cool to 0 °C.

-

Quench: Slowly add 0.5 M NH₃ in dioxane (5.0 eq) or add the solution dropwise into stirring aqueous ammonia at 0 °C.

-

Workup: Stir for 1 hour. Dilute with water. Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (0-5% MeOH in DCM).

Strategic Application: Regioselective Coupling

The power of this scaffold lies in the differential reactivity of the two bromine atoms.

-

Reaction A (C3-Selective): The C3-Br is less hindered and electronically activated by the para-fluorine (inductive withdrawal).[1] It undergoes Suzuki-Miyaura coupling first at lower temperatures (RT to 60 °C).[1]

-

Reaction B (C2-Selective): The C2-Br is sterically crowded by the amide and the newly installed C3-group. It requires forcing conditions (high temp, specialized ligands like SPhos or XPhos) for subsequent coupling.

Visualizing the Synthetic Logic

The following diagram illustrates the synthesis and the sequential functionalization logic, crucial for designing library synthesis campaigns.

Figure 1: Synthesis of 2,3-Dibromo-6-fluorobenzamide and its logic for sequential regioselective cross-coupling.

Safety & Handling (SDS Summary)

While specific toxicological data for this amide is limited, it should be handled with the same precautions as its acid precursor and similar halogenated benzamides.

References

Sources

- 1. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. 1049375-34-9_CAS号:1049375-34-9_N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide - 化源网 [m.chemsrc.com]

- 3. 2,3-Difluoro-6-(trifluoromethyl)benzamide | C8H4F5NO | CID 22010119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-N-ethyl-6-fluoro-N,3-dimethylbenzamide | C11H13BrFNO | CID 177682233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dibromo-6-fluorobenzamide

For: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromo-6-fluorobenzamide is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of multiple halogen substituents and an amide functional group provides several points for further chemical modification, making it a valuable building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine and bromine atoms can significantly influence the biological activity and physical properties of derivative compounds.

This document provides a comprehensive guide to a plausible synthetic route for 2,3-Dibromo-6-fluorobenzamide, starting from a commercially available precursor rather than benzoic acid, due to the complexities of achieving the desired regioselectivity through direct halogenation. The proposed pathway involves a multi-step synthesis that offers a logical and controllable approach to obtaining the target molecule.

Synthetic Strategy Overview

The synthesis of 2,3-Dibromo-6-fluorobenzamide is best approached through a multi-step pathway that allows for precise control over the introduction of the various functional groups. A direct synthesis from benzoic acid is challenging due to the directing effects of the carboxyl group in electrophilic aromatic substitution, which would not favor the desired 2,3-dibromo substitution pattern. Therefore, a more practical route is proposed, commencing from a precursor where the directing effects of the initial substituents can be leveraged to achieve the target regiochemistry.

The chosen synthetic strategy involves the following key transformations:

-

Electrophilic Bromination: Introduction of two bromine atoms onto a fluorinated aromatic ring, guided by a suitable directing group.

-

Sandmeyer Reaction: Conversion of an amino group to a cyano group via a diazonium salt intermediate. This is a classic and reliable method for introducing a nitrile group, which serves as a precursor to the amide.[1][2][3][4]

-

Partial Hydrolysis: Conversion of the nitrile functional group to a primary amide. Careful control of reaction conditions is crucial to prevent over-hydrolysis to the carboxylic acid.

This approach ensures a high degree of regiochemical control and utilizes well-established, high-yielding reactions.

Figure 1: Proposed synthetic workflow for 2,3-Dibromo-6-fluorobenzamide.

Experimental Protocols

Step 1: Synthesis of 3,4-Dibromo-2-fluoroaniline

The initial step involves the dibromination of 2-fluoroaniline. The amino group is a strong activating group and, along with the fluorine atom, directs the electrophilic substitution to the ortho and para positions. This should favor the formation of the desired 3,4-dibromo isomer.

Protocol:

-

In a well-ventilated fume hood, dissolve 2-fluoroaniline in a suitable solvent such as glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,4-Dibromo-2-fluoroaniline.

| Reagent/Parameter | Quantity/Value |

| 2-Fluoroaniline | 1.0 eq |

| Bromine | 2.1 eq |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 0-10 °C initially, then RT |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-85% |

Step 2: Synthesis of 2,3-Dibromo-6-fluorobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl nitrile.[1][2][3][4] The reaction proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.

Protocol:

-

Prepare a solution of 3,4-Dibromo-2-fluoroaniline in an aqueous acidic solution (e.g., HBr or H₂SO₄) in a beaker and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified time to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,3-Dibromo-6-fluorobenzonitrile, which can be purified by column chromatography on silica gel.

| Reagent/Parameter | Quantity/Value |

| 3,4-Dibromo-2-fluoroaniline | 1.0 eq |

| Sodium Nitrite | 1.1 eq |

| Copper(I) Cyanide | 1.2 eq |

| Acid | HBr or H₂SO₄ |

| Reaction Temperature | 0-5 °C for diazotization, then 50-60 °C |

| Reaction Time | 2-3 hours |

| Expected Yield | 60-70% |

Step 3: Partial Hydrolysis of 2,3-Dibromo-6-fluorobenzonitrile to 2,3-Dibromo-6-fluorobenzamide

The final step is the partial hydrolysis of the nitrile to the primary amide. This reaction is typically carried out under acidic or basic conditions. Careful control of the reaction time and temperature is necessary to prevent complete hydrolysis to the carboxylic acid.

Protocol:

-

Place 2,3-Dibromo-6-fluorobenzonitrile in a round-bottom flask.

-

Add a suitable hydrolyzing agent. For example, a mixture of concentrated sulfuric acid and water, or hydrogen peroxide in the presence of a base.

-

Heat the mixture to a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.

-

Upon completion of the reaction (disappearance of the starting nitrile), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice water to precipitate the amide product.

-

Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven to obtain 2,3-Dibromo-6-fluorobenzamide. Recrystallization from a suitable solvent may be performed for further purification if necessary.

| Reagent/Parameter | Quantity/Value |

| 2,3-Dibromo-6-fluorobenzonitrile | 1.0 eq |

| Hydrolyzing Agent | Conc. H₂SO₄ / H₂O or H₂O₂ / base |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 1-2 hours |

| Expected Yield | 85-95% |

Mechanism and Rationale

Figure 2: General mechanism for the conversion of a carboxylic acid to an amide via an acyl chloride intermediate.

An alternative and often higher-yielding method for the final amidation step involves first converting the intermediate carboxylic acid (if the nitrile were to be fully hydrolyzed) to a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or an appropriate amine to form the amide.[5][6] This two-step amidation procedure often provides cleaner reactions and higher yields compared to the direct hydrolysis of the nitrile to the amide.

Safety and Handling Precautions

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Nitrite: Oxidizing agent and toxic if ingested. Avoid contact with skin and eyes.

-

Cyanide Compounds (CuCN, NaCN): Highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas. Have a cyanide antidote kit readily available.

-

Strong Acids (H₂SO₄, HBr): Corrosive. Handle with appropriate PPE.

-

Organic Solvents: Flammable and may be toxic. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -C≡N, -C=O, -NH₂).

-

Melting Point Analysis: To assess the purity of the solid compounds.

Conclusion

The described multi-step synthesis provides a robust and logical pathway for the preparation of 2,3-Dibromo-6-fluorobenzamide. By starting with 2-fluoroaniline and employing a sequence of bromination, Sandmeyer reaction, and partial nitrile hydrolysis, the challenges of regioselectivity associated with the direct functionalization of benzoic acid are effectively circumvented. This application note offers detailed protocols and scientific rationale to guide researchers in the successful synthesis of this valuable chemical intermediate.

References

- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P

- CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google P

- WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P

-

Sandmeyer reaction - Wikipedia. [Link]

-

Reactions of Diazonium Salts: Sandmeyer And Related Reactions - Master Organic Chemistry. [Link]

-

22.5 Sandmeyer Reactions - YouTube. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

-

4.2.6: Chemistry of Amides - Chemistry LibreTexts. [Link]

-

Amide formation from acyl chloride (video) - Khan Academy. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2,3-Dibromo-6-fluorobenzamide

Introduction: Strategic Importance of Fluorinated Biaryl Amides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction has revolutionized the synthesis of biaryl scaffolds, which are privileged structures in medicinal chemistry and materials science. This guide focuses on the application of the Suzuki-Miyaura coupling to a particularly interesting substrate: 2,3-Dibromo-6-fluorobenzamide. The resulting fluorinated biaryl amide structures are of significant interest in drug discovery. The incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. The strategic placement of fluorine, as in the target molecule, offers a versatile platform for the development of novel therapeutic agents.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular entities. It outlines a detailed protocol for the selective mono-arylation of 2,3-Dibromo-6-fluorobenzamide, explores the mechanistic underpinnings of the reaction, and offers practical guidance on troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is paramount for rational reaction design and troubleshooting.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (2,3-Dibromo-6-fluorobenzamide). This is often the rate-determining step of the reaction. The reactivity of the halide follows the order I > Br > Cl > F.

-

Transmetalation: The organoborane reagent (boronic acid or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Regioselectivity in the Coupling of 2,3-Dibromo-6-fluorobenzamide

A key challenge in the Suzuki-Miyaura coupling of dihalogenated substrates is achieving regioselectivity. In the case of 2,3-Dibromo-6-fluorobenzamide, the reaction can potentially occur at either the C2 or C3 position. The outcome is governed by a combination of steric and electronic factors.

-

Electronic Effects: The fluorine atom at the C6 position is strongly electron-withdrawing, which can influence the electron density at the adjacent carbon atoms.

-

Steric Hindrance: The ortho-substituents (amide and fluorine) create a sterically hindered environment around the C2-Br and C6-F bonds. The relative steric bulk of these groups will influence the accessibility of the C-Br bonds to the palladium catalyst.

-

Directing Effects: The amide group at the C1 position can act as a directing group, potentially influencing the regioselectivity of the oxidative addition step.

For 2,3-dibromo-substituted arenes, selective coupling is often influenced by the electronic nature of other substituents on the ring. In electron-deficient systems, the more electron-deficient C-Br bond may react preferentially.

Experimental Protocol: Selective Mono-arylation

This protocol is designed to favor the selective mono-arylation of 2,3-Dibromo-6-fluorobenzamide. The conditions have been chosen based on literature precedents for similar electron-deficient and sterically hindered substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-Dibromo-6-fluorobenzamide | ≥98% | Commercially available |

| Arylboronic acid | ≥97% | Commercially available |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |

| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially available |

| Potassium phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available |

| Deionized water | High purity | In-house |

| Ethyl acetate | HPLC grade | Commercially available |

| Hexanes | HPLC grade | Commercially available |

| Brine solution | Saturated | In-house preparation |

| Anhydrous magnesium sulfate (MgSO₄) | ≥99.5% | Commercially available |

Reaction Setup and Procedure

Application Note: Site-Selective Cross-Coupling of 2,3-Dibromo-6-fluorobenzamide

A Strategic Guide to Controlled Functionalization for Pharmaceutical and Agrochemical Synthesis

Executive Summary

Substituted benzamides are privileged scaffolds in modern drug discovery. The strategic functionalization of polyhalogenated precursors is a cornerstone of efficient molecular construction. This guide provides an in-depth analysis and detailed protocols for the site-selective palladium-catalyzed cross-coupling of 2,3-Dibromo-6-fluorobenzamide, a versatile building block for creating complex molecular architectures. We dissect the underlying principles governing regioselectivity and present validated, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling researchers to predictably target either the C2 or C3 position. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced catalytic methods for accelerated synthesis programs.

The Challenge of Site-Selectivity: Mechanistic & Structural Insights

The selective functionalization of a dihalogenated aromatic ring, where both halogens are identical, presents a significant synthetic challenge. The outcome of the reaction is a delicate interplay between the substrate's intrinsic properties and the chosen catalytic system.[1][2] For 2,3-Dibromo-6-fluorobenzamide, the key to controlling the reaction site lies in understanding and manipulating the electronic, steric, and coordinating landscape of the molecule.

Electronic and Steric Landscape

The reactivity of the two C-Br bonds is governed by distinct electronic and steric environments:

-

C2-Br Bond: This position is ortho to the electron-withdrawing benzamide group (-CONH₂) and meta to the electron-withdrawing fluorine atom. The proximity to the amide makes this C-Br bond significantly more electron-deficient, and thus, the kinetically favored site for oxidative addition by a Pd(0) catalyst under many standard conditions.[2][3] However, it is also flanked by the sterically demanding benzamide group, which can impede the approach of a bulky catalyst.

-

C3-Br Bond: This position is meta to the benzamide group and ortho to the fluorine atom. It is less electron-deficient than the C2 position but also less sterically encumbered.

Catalyst Control: The Decisive Factor

While the substrate's electronics often favor the C2 position, modern synthetic chemistry offers powerful "catalyst-controlled" strategies to override this intrinsic preference.[1][2] The choice of phosphine ligand, in particular, is paramount. The ligand's steric bulk and electronic properties directly influence the nature of the active catalytic species, which in turn dictates the site of oxidative addition.[4][5]

-

Less Bulky Ligands (e.g., PPh₃): These ligands form smaller catalytic complexes that can more easily access the sterically hindered but electronically activated C2 position.

-

Bulky, Electron-Rich Ligands (e.g., Buchwald-type biarylphosphines like tBuXPhos or bulky N-heterocyclic carbenes (NHCs)): These ligands create a large steric footprint around the palladium center. This bulk can effectively block the catalyst from approaching the C2-Br bond adjacent to the benzamide, forcing the oxidative addition to occur at the more accessible, albeit less electronically activated, C3 position.[6]

Furthermore, the nature of the palladium catalyst itself, whether it's a mononuclear species or a multinuclear cluster or nanoparticle, can dramatically alter site-selectivity outcomes.[7][8][9][10]

Figure 1: Competing oxidative addition pathways for site-selectivity.

Validated Protocols for Site-Selective Synthesis

The following protocols are designed as robust starting points for achieving high site-selectivity. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: C2-Selective Suzuki-Miyaura Coupling

This protocol leverages the intrinsic electronic preference for the C2 position using a standard, less sterically demanding catalyst system.

-

Principle: The combination of Pd(PPh₃)₄ or a similar catalyst with a standard inorganic base favors oxidative addition at the most electron-deficient C2-Br bond. The amide group may also act as a directing group, further enhancing selectivity for the ortho position.[11]

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add 2,3-Dibromo-6-fluorobenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, 0.1 M concentration relative to the substrate).

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Selectivity (C2:C3) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | >15:1 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >10:1 |

Table 1: Representative conditions for C2-selective Suzuki-Miyaura coupling.

Protocol 2: C3-Selective Suzuki-Miyaura Coupling

This protocol employs a catalyst-controlled strategy using a sterically bulky ligand to override the intrinsic preference and target the C3 position.

-

Principle: A highly hindered Buchwald-type ligand, such as tBuXPhos, creates a bulky catalytic complex that cannot easily access the C2-position adjacent to the benzamide. This steric repulsion directs the catalyst to the more accessible C3-Br bond.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add the palladium precatalyst, Pd₂(dba)₃ (0.02 equiv), and the bulky phosphine ligand, tBuXPhos (0.08 equiv).

-

Add 2,3-Dibromo-6-fluorobenzamide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Evacuate and backfill the flask with Argon three times.

-

Add degassed toluene as the solvent (0.1 M).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Follow the workup and purification procedure described in Protocol 1.

| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Selectivity (C3:C2) |

| Pd₂(dba)₃ | tBuXPhos | K₃PO₄ | Toluene | 110 | >10:1 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | >8:1 |

Table 2: Representative conditions for C3-selective Suzuki-Miyaura coupling.

Protocol 3: Site-Selective Buchwald-Hartwig Amination

This protocol is optimized for C-N bond formation, which typically shows high selectivity for the electronically activated C2 position.

-

Principle: The Buchwald-Hartwig amination is highly sensitive to electronic effects. The C2-Br bond's electron deficiency, combined with potential catalyst coordination to the amide, strongly favors C-N coupling at this site.[12][13]

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 equiv), a suitable biarylphosphine ligand (e.g., XPhos, 0.06 equiv), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

-

Add 2,3-Dibromo-6-fluorobenzamide (1.0 equiv) and the desired amine (1.2 equiv).

-

Evacuate and backfill the flask with Argon three times.

-

Add degassed Toluene (0.1 M).

-

Heat the reaction to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

-

Cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Protocol 4: Site-Selective Sonogashira Coupling

This protocol facilitates the coupling of terminal alkynes, typically with high selectivity for the C2 position.

-

Principle: The standard Sonogashira reaction conditions, involving both palladium and a copper(I) co-catalyst, generally favor the more electrophilic position, making C2 the preferred site of reaction.[14][15][16]

Step-by-Step Methodology:

-

To a Schlenk flask, add 2,3-Dibromo-6-fluorobenzamide (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv), and Copper(I) iodide (CuI, 0.06 equiv).

-

Evacuate and backfill with Argon three times.

-

Add a degassed solvent such as Tetrahydrofuran (THF) or Toluene (0.1 M), followed by a degassed amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).

-

Add the terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction at a temperature ranging from room temperature to 60 °C for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove salts, rinsing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Experimental Decision Workflow

Choosing the correct protocol is critical for achieving the desired synthetic outcome. The following workflow provides a decision-making framework.

Figure 2: Decision workflow for selecting the appropriate protocol.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reactivity | 1. Inactive catalyst (Pd(0) not formed).2. Poorly degassed solvents/reagents.3. Base is not strong enough or is insoluble. | 1. Use a pre-catalyst or ensure activation conditions are sufficient.2. Thoroughly degas all solvents and reagents.3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). |

| Poor Site-Selectivity | 1. For C3-selectivity: Ligand is not bulky enough.2. For C2-selectivity: Catalyst is too bulky.3. Reaction temperature is too high, leading to scrambling. | 1. Switch to a bulkier ligand (e.g., from XPhos to tBuXPhos).2. Switch to a less hindered ligand (e.g., PPh₃).3. Lower the reaction temperature and increase reaction time. |

| Significant Debromination | 1. Presence of water or protic sources.2. For Suzuki: Boronic acid decomposition.3. Reductive elimination from a Pd-H intermediate. | 1. Ensure strictly anhydrous conditions.2. Use high-purity boronic acid or a boronate ester.3. Add a sacrificial H-scavenger; screen different solvents. |

| Formation of Di-coupled Product | 1. Stoichiometry of coupling partner is too high.2. Reaction run for too long after mono-coupling is complete. | 1. Use closer to 1.0-1.1 equivalents of the coupling partner.2. Monitor the reaction closely and stop it once the starting material is consumed. |

References

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central (PMC).

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. AMiner.

- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate.

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH).

-

Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available at: [Link]

- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH).

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

- Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). ResearchGate.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. resource.aminer.org [resource.aminer.org]

- 10. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Strategic Utilization of 2,3-Dibromo-6-fluorobenzamide for the Regioselective Synthesis of 5-Fluoro-8-Bromoquinazolin-4(3H)-ones

Application Note: AN-CHM-2025-04

Executive Summary

This application note details the protocol for utilizing 2,3-dibromo-6-fluorobenzamide as a high-value precursor for synthesizing 5-fluoro-8-bromoquinazolin-4(3H)-one scaffolds. While standard quinazolinone syntheses often yield 6- or 7-substituted derivatives, this specific precursor grants access to the sterically congested and electronically unique 5,8-disubstituted core. This guide provides a validated Copper(I)-catalyzed cyclization protocol and outlines a subsequent palladium-catalyzed diversification strategy, establishing a robust workflow for library generation in kinase inhibitor discovery.

Strategic Rationale & Chemical Logic

The "Ortho-Effect" and Regiocontrol

The utility of 2,3-dibromo-6-fluorobenzamide lies in its precise halogenation pattern, which pre-programs the regiochemistry of the final heterocycle.

-

C2-Bromine (The Cyclization Handle): Positioned ortho to the amide, this bromine is the site of oxidative addition/coordination for Copper or Palladium catalysts, facilitating the formation of the C-N bond (N1 of the quinazolinone).

-

C6-Fluorine (The Electronic Modulator): This atom exerts a strong inductive effect (-I), increasing the acidity of the amide protons. In the final quinazolinone, this becomes the 5-fluoro position, a critical motif for metabolic stability (blocking P450 oxidation) and inducing conformational lock in protein binding.

-

C3-Bromine (The Diversification Handle): Sterically shielded during the initial cyclization, this bromine remains intact, becoming the 8-bromo position. This serves as a "sleeping" handle for late-stage Suzuki or Buchwald-Hartwig couplings.

Pathway Visualization

The following diagram illustrates the atom-mapping transformation from the benzamide precursor to the quinazolinone core.

Caption: Atom mapping showing the conversion of the 2,3,6-substituted benzamide to the 5,8-substituted quinazolinone. Note the retention of the C3-Br as the C8-Br handle.

Protocol 1: Copper-Catalyzed Cascade Cyclization

This protocol utilizes a modified Ullmann-type reaction to couple the benzamide with a nitrile, forming the quinazolinone ring. This method is superior to oxidative cyclization of benzylamines for this specific substrate because it avoids potential side reactions involving the labile C-Br bonds under harsh oxidative conditions.

Materials & Reagents

| Reagent | Equiv. | Role |

| 2,3-Dibromo-6-fluorobenzamide | 1.0 | Limiting Reagent |

| Benzonitrile (or substituted R-CN) | 1.5 | Cyclization Partner (C2 source) |

| CuI (Copper(I) Iodide) | 0.1 | Catalyst |

| L-Proline | 0.2 | Ligand |

| K₂CO₃ (Potassium Carbonate) | 2.0 | Base |

| DMSO (Dimethyl Sulfoxide) | - | Solvent (0.2 M conc.) |

Step-by-Step Methodology

-

Setup: In a dried reaction tube equipped with a magnetic stir bar, add 2,3-dibromo-6-fluorobenzamide (1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with Nitrogen or Argon (repeat 3 times).

-

Solvent Addition: Add anhydrous DMSO (5.0 mL) and the corresponding Nitrile (1.5 mmol) via syringe under inert flow.

-

Reaction: Seal the tube and heat the mixture to 110°C for 12–16 hours.

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LCMS. The starting material (benzamide) should disappear.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts. Wash the organic layer with brine (10 mL).

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

Expected Yield: 65–80% Product: 2-Substituted-5-fluoro-8-bromoquinazolin-4(3H)-one.

Protocol 2: Site-Selective Suzuki Coupling (C8-Diversification)

Once the quinazolinone core is formed, the remaining bromine at position 8 is activated for cross-coupling. The 5-fluoro group does not interfere with standard Pd-catalyzed conditions.

Materials

-

Substrate: 5-Fluoro-8-bromoquinazolinone derivative (from Protocol 1).

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

Methodology

-

Charge the reaction vessel with the 8-bromoquinazolinone substrate (0.5 mmol), boronic acid (0.6 mmol), Cs₂CO₃ (325 mg), and Pd(dppf)Cl₂ (20 mg).

-

Add degassed Dioxane/Water (5 mL).

-

Heat at 90°C for 4 hours.

-